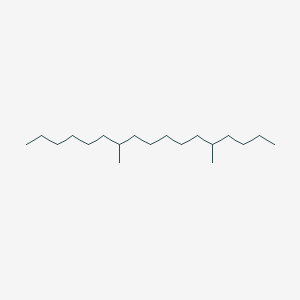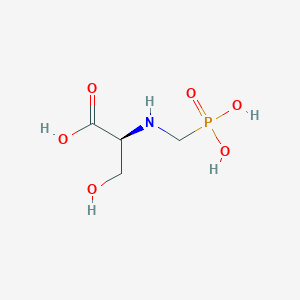
Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a cyano group, and a phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate typically begins with the preparation of the key intermediates, such as 4-(1-cyano-3-oxo-3-phenylpropyl)benzoic acid and methyl benzoate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods:
Scale-Up: Industrial production of this compound involves the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective synthesis.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic reagents are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoates and phenylpropyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or anticancer properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry:
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Agrochemicals: It is studied for its potential application in the synthesis of agrochemical agents, such as herbicides and insecticides.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby modulating biological processes.
Receptor Binding: The compound may interact with cellular receptors, leading to changes in cellular signaling and function.
Mechanistic Insights:
Electrophilic and Nucleophilic Interactions: The compound’s functional groups, such as the cyano and ester groups, participate in electrophilic and nucleophilic interactions, influencing its reactivity and biological activity.
Resonance Stabilization: The presence of aromatic rings and conjugated systems contributes to the compound’s stability and reactivity through resonance effects.
Comparaison Avec Des Composés Similaires
Methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate: Similar compounds include other benzoate esters with different substituents, such as Methyl 4-(1-cyano-3-oxo-3-methylpropyl)benzoate and Methyl 4-(1-cyano-3-oxo-3-ethylpropyl)benzoate.
Uniqueness:
Functional Group Diversity:
Stability and Reactivity: The compound’s stability and reactivity are influenced by the resonance stabilization provided by the aromatic rings and conjugated systems, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
188676-38-2 |
|---|---|
Formule moléculaire |
C18H15NO3 |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
methyl 4-(1-cyano-3-oxo-3-phenylpropyl)benzoate |
InChI |
InChI=1S/C18H15NO3/c1-22-18(21)15-9-7-13(8-10-15)16(12-19)11-17(20)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
Clé InChI |
UJHNNHKQWFTNPR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
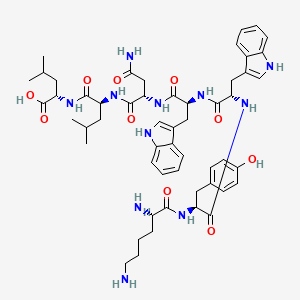
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
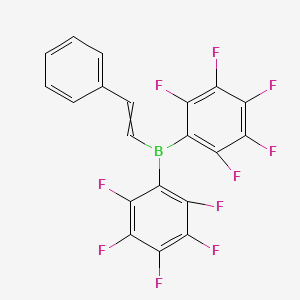
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
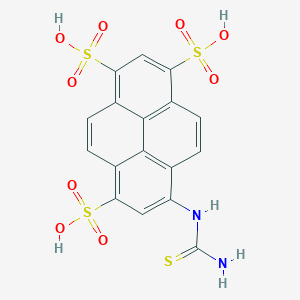
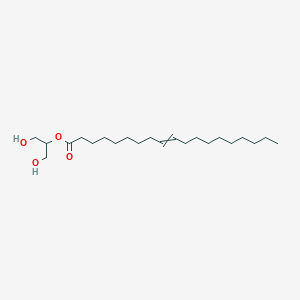
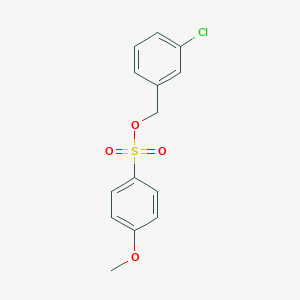
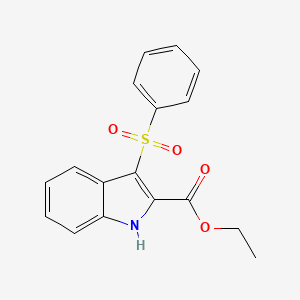
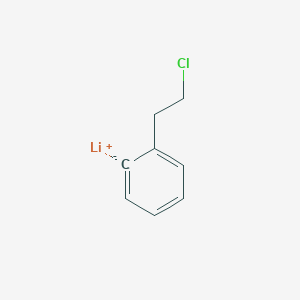
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)

